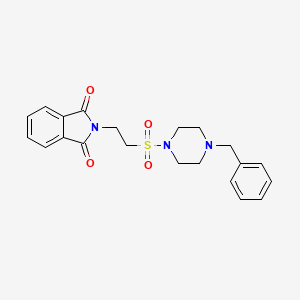

2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

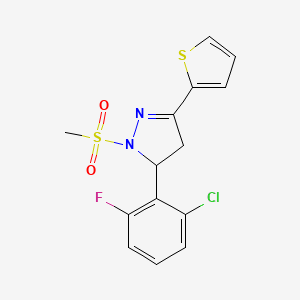

The compound “[2-oxo-2-(phenethylamino)ethyl] 2,4-dioxo-1H-pyrimidine-6-carboxylate” contains a total of 39 bonds; 24 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .

Molecular Structure Analysis

High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of the compound have been created based on quantum chemical computations .Applications De Recherche Scientifique

Antitumor Activity

The synthesis and evaluation of amino and acetyl amino derivatives of dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones revealed a strong dependence on the substitution position for their antitumor potency. Certain derivatives demonstrated significantly higher potency against tumor cells compared to the unsubstituted parent compound, azonafide, indicating potential for enhanced antitumor activity through chemical modification (S. M. Sami et al., 1995).

Antimicrobial Activity

The synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety showed the potential for antimicrobial activity. The in vitro antihistaminic activity of these compounds, determined using the isolated guinea pig ileum method, suggests their applicability in addressing microbial resistance issues (A. R. Rao & V. Reddy, 1994).

Molecular Docking and Spectroscopy

A study involving the structural and vibrational investigation of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, highlighted the utility of DFT calculations, FT-IR, and FT-Raman spectroscopy in understanding compound interactions. Molecular docking suggested inhibitory activity against the BRCA2 complex, indicating potential use in targeted cancer therapy (A. El-Azab et al., 2016).

Synthesis and Characterization for Pharmacological Activities

Research on the synthesis of thiazole compounds under various reaction conditions demonstrated the importance of the reaction medium in organic synthesis and pharmaceutical research. New compounds synthesized showed potential for further pharmacological evaluation, emphasizing the role of synthetic chemistry in developing new therapeutic agents (N. Berber, 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester. This intermediate is then reacted with isopropylamine to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide. The final compound is obtained by reacting 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "isopropylamine", "2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline", "coupling agent (e.g. EDCI or DCC)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester.", "Step 2: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester with isopropylamine in the presence of a coupling agent such as EDCI or DCC to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide.", "Step 3: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC to form the final compound, 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide." ] } | |

Numéro CAS |

946241-93-6 |

Nom du produit |

2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide |

Formule moléculaire |

C29H30N4O4 |

Poids moléculaire |

498.583 |

Nom IUPAC |

2-[4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C29H30N4O4/c1-20(2)31-26(34)18-22-12-14-23(15-13-22)33-28(36)24-10-6-7-11-25(24)32(29(33)37)19-27(35)30-17-16-21-8-4-3-5-9-21/h3-15,20H,16-19H2,1-2H3,(H,30,35)(H,31,34) |

Clé InChI |

VSXWJGSLLRTSJJ-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)